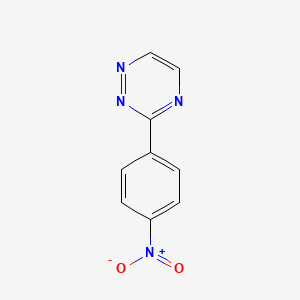

3-(4-Nitrophenyl)-1,2,4-triazine

CAS No.: 57446-74-9

Cat. No.: VC15287549

Molecular Formula: C9H6N4O2

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57446-74-9 |

|---|---|

| Molecular Formula | C9H6N4O2 |

| Molecular Weight | 202.17 g/mol |

| IUPAC Name | 3-(4-nitrophenyl)-1,2,4-triazine |

| Standard InChI | InChI=1S/C9H6N4O2/c14-13(15)8-3-1-7(2-4-8)9-10-5-6-11-12-9/h1-6H |

| Standard InChI Key | IIIYXZGTPDAZHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CN=N2)[N+](=O)[O-] |

Introduction

Structural and Chemical Foundations of 1,2,4-Triazine Derivatives

Triazine Heterocycles: Classification and Relevance

Synthetic Methodologies for 1,2,4-Triazine Derivatives

Oxidative Cyclization of Amidrazones

Physicochemical and Spectroscopic Characterization

Molecular Properties

While explicit data for 3-(4-nitrophenyl)-1,2,4-triazine are unavailable, analogous compounds provide reliable estimates:

-

Molecular Formula: C₉H₅N₅O₂

-

Molecular Weight: 227.17 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons of the 4-nitrophenyl group typically resonate between δ 8.2–8.5 ppm as doublets, while triazine ring protons appear upfield (δ 7.5–8.0 ppm) .

-

¹³C NMR: The nitro group deshields adjacent carbons, with signals for C-NO₂ observed near δ 148 ppm .

Infrared (IR) Spectroscopy

-

Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching .

X-ray Diffraction (XRD)

Single-crystal analyses of related triazines reveal nearly planar geometries, with dihedral angles between the triazine and aryl rings below 5°, ensuring effective π-conjugation .

Thermal and Electronic Properties

Thermal Stability

1,2,4-Triazines bearing nitroaryl groups exhibit exceptional thermal resilience, with decomposition temperatures exceeding 240°C . This stability arises from the robust aromatic system and strong intermolecular π-π stacking, as observed in differential scanning calorimetry (DSC) studies .

Electronic Behavior

The electron-deficient triazine core, combined with the nitro group’s electron-withdrawing effect, renders 3-(4-nitrophenyl)-1,2,4-triazine a strong acceptor in charge-transfer complexes. Ultraviolet-visible (UV-vis) spectroscopy of analogous compounds shows absorption maxima in the 300–400 nm range, attributed to π→π* and n→π* transitions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume